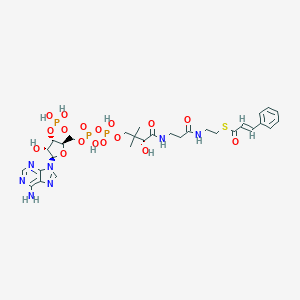

Cinnamoyl-CoA

Descripción

Propiedades

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNVHNHITFVWIX-KZKUDURGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030398 | |

| Record name | Cinnamoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

897.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76109-04-1 | |

| Record name | Coenzyme A, S-[(2E)-3-phenyl-2-propenoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76109-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076109041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINNAMOYL-COA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YVQ9P5RAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cinnamoyl-CoA biosynthesis pathway in plants

An In-depth Technical Guide to the Cinnamoyl-CoA Biosynthesis Pathway in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound biosynthesis pathway, a critical juncture in plant metabolism, serves as the gateway from primary metabolism (the shikimate pathway) to the vast array of phenylpropanoid secondary metabolites. This pathway is fundamental to the synthesis of lignin (B12514952), flavonoids, coumarins, and other compounds vital for plant development, structural integrity, and defense against biotic and abiotic stresses.[1][2][3] The core pathway consists of three enzymatic steps that convert L-phenylalanine into p-coumaroyl-CoA, a principal precursor for numerous downstream branches. Understanding the intricate mechanisms, kinetics, and regulation of the enzymes involved—Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL)—is paramount for applications in metabolic engineering, crop improvement, and the development of novel therapeutics. This guide provides a detailed examination of the core pathway, presenting quantitative enzymatic data, comprehensive experimental protocols, and visual diagrams of the pathway and associated workflows.

The Core Biosynthetic Pathway: An Overview

The biosynthesis of this compound and its derivatives begins with the aromatic amino acid L-phenylalanine. Three key enzymes sequentially catalyze its conversion into an activated thioester, ready to be channeled into various downstream metabolic routes.[4][5]

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by catalyzing the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[6][7] This is the committed step of the phenylpropanoid pathway.[8]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the C4 position of the aromatic ring to form p-coumaric acid.[4][5][9]

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid and other hydroxycinnamic acids by catalyzing the ATP-dependent formation of the corresponding CoA thioester, such as p-coumaroyl-CoA.[10][11] This step is a critical branch point, as different 4CL isoforms exhibit varying substrate specificities, thereby directing metabolic flux towards different end products like lignin or flavonoids.[10][12][13]

Caption: The core enzymatic steps from L-Phenylalanine to p-Coumaroyl-CoA.

Quantitative Enzyme Kinetics

The efficiency and substrate preference of the core enzymes are critical determinants of metabolic flux through the pathway. Kinetic parameters for these enzymes have been characterized in various plant species.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

| Organism | Substrate | K_m (mM) | V_max | k_cat | Reference |

| Musa cavendishii | L-Phenylalanine | 0.35 mM | 1.85 µmol/min/mg | - | [7] |

| Rhodotorula (fungus) | L-Phenylalanine | 2.1 ± 0.5 mM | - | - | [14] |

Note: Data for V_max and k_cat are often dependent on specific assay conditions and enzyme purity and are not always reported in a standardized format.

Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)

| Organism | Substrate | K_m (µM) | V_max (nmol/min/nmol P450) | k_cat (s⁻¹) | Reference |

| Sorghum bicolor | trans-Cinnamic Acid | 11.2 ± 0.9 | 100.3 ± 2.7 | 1.67 | [4] |

Table 3: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL) Isoforms

4CL isoforms often display distinct substrate specificities, which is crucial for directing metabolites into different downstream pathways.[10][12]

| Organism & Isoform | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |

| Arabidopsis thaliana 1 (At4CL1) | p-Coumaric Acid | 13 ± 2 | 2.1 ± 0.1 | 0.16 | [15] |

| Caffeic Acid | 10 ± 1 | 2.0 ± 0.1 | 0.20 | [15] | |

| Ferulic Acid | 18 ± 2 | 2.5 ± 0.1 | 0.14 | [15] | |

| Arabidopsis thaliana 2 (At4CL2) | p-Coumaric Acid | 130 ± 10 | 1.6 ± 0.1 | 0.012 | [15] |

| Caffeic Acid | 18 ± 2 | 2.2 ± 0.1 | 0.12 | [15] | |

| Ferulic Acid | No activity | - | - | [15] | |

| Populus tremuloides (recombinant) | p-Coumaric Acid | 19.3 | - | - | [16] |

| Ferulic Acid | 38.6 | - | - | [16] |

Table 4: Kinetic Parameters of this compound Reductase (CCR) Isoforms

CCR is the first committed enzyme of the monolignol-specific branch, utilizing the products of the core pathway. Its substrate preference is a key control point.[17][18][19][20]

| Organism & Isoform | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |

| Petunia hybrida 1 (Ph-CCR1) | Feruloyl-CoA | 3.5 ± 0.4 | 12.8 ± 0.4 | 3.66 | [21] |

| Sinapoyl-CoA | 3.8 ± 0.5 | 8.0 ± 0.4 | 2.11 | [21] | |

| p-Coumaroyl-CoA | 10.2 ± 1.6 | 2.7 ± 0.2 | 0.26 | [21] | |

| Arabidopsis thaliana 1 (AtCCR1) | Feruloyl-CoA | 2.2 ± 0.2 | - | 1.3 | [22] |

| Sinapoyl-CoA | 1.7 ± 0.3 | - | 0.5 | [22] | |

| p-Coumaroyl-CoA | 11.0 ± 1.4 | - | 0.2 | [22] | |

| Oryza sativa 20 (OsCCR20) | Feruloyl-CoA | 17.5 ± 1.2 | 24.7 ± 0.7 | 1.41 | [23] |

| p-Coumaroyl-CoA | 44.5 ± 2.9 | 14.2 ± 0.4 | 0.32 | [23] | |

| Sinapoyl-CoA | 40.2 ± 2.7 | 9.7 ± 0.3 | 0.24 | [23] |

Experimental Protocols

Accurate characterization of the pathway enzymes requires robust and reproducible experimental protocols. The following sections detail common methodologies for enzyme extraction, heterologous expression, and activity assays.

Caption: A typical experimental workflow for characterizing pathway enzymes.

Protocol for Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from spectrophotometric methods that measure the formation of trans-cinnamic acid from L-phenylalanine.

-

Principle: The conversion of L-phenylalanine to trans-cinnamic acid results in an increased absorbance at approximately 290 nm. The rate of this increase is proportional to PAL activity.

-

Reagents:

-

Enzyme Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 10 mM β-mercaptoethanol.

-

Substrate Solution: 50 mM L-phenylalanine in water.

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.8.

-

-

Procedure:

-

Enzyme Extraction: Homogenize fresh or frozen plant tissue in ice-cold Extraction Buffer. Centrifuge at ~15,000 x g for 20 min at 4°C to pellet cell debris. The supernatant is the crude enzyme extract.

-

Reaction Mixture: In a 1 mL quartz cuvette, prepare a reaction mixture containing:

-

850 µL of Reaction Buffer.

-

100 µL of Substrate Solution (for a final concentration of 5 mM).

-

50 µL of crude enzyme extract.

-

-

Measurement: Immediately after adding the enzyme, mix by inversion and place the cuvette in a spectrophotometer.

-

Data Acquisition: Monitor the increase in absorbance at 290 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 30-40°C).

-

Calculation: Calculate the rate of reaction (ΔA₂₉₀/min) from the linear portion of the curve. Enzyme activity can be quantified using the molar extinction coefficient of trans-cinnamic acid.

-

Protocol for Cinnamate-4-Hydroxylase (C4H) Activity Assay

C4H is a membrane-bound P450 enzyme requiring a redox partner, typically NADPH-cytochrome P450 reductase (CPR), for activity. Assays are often performed using a reconstituted membranous system with recombinant proteins.[4]

-

Principle: This assay measures the formation of p-coumaric acid from cinnamic acid, typically quantified by reverse-phase HPLC.

-

Reagents:

-

Recombinant C4H and CPR proteins (often expressed in E. coli or yeast and purified).

-

Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4).

-

Substrate: 10 mM trans-cinnamic acid in a suitable solvent (e.g., methanol).

-

Cofactor: 10 mM NADPH in water.

-

-

Procedure:

-

Reconstitution (if using proteoliposomes): Prepare proteoliposomes containing the CPR enzyme, then add the purified C4H enzyme to the system.

-

Reaction Mixture: Prepare a reaction mixture (e.g., 200 µL final volume) containing:

-

Reaction Buffer.

-

Recombinant C4H and CPR.

-

trans-Cinnamic acid (e.g., final concentration of 100 µM).

-

-

Initiation: Pre-incubate the mixture at 30°C for 5 minutes. Start the reaction by adding NADPH (e.g., final concentration of 1 mM).

-

Incubation: Incubate at 30°C for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction by adding an acid (e.g., 20 µL of 4 M HCl) and an organic solvent (e.g., ethyl acetate) for extraction.

-

Analysis: Vortex thoroughly, centrifuge to separate phases, and collect the organic layer. Evaporate the solvent, resuspend the residue in mobile phase, and analyze by HPLC with UV detection (monitoring at ~310 nm for p-coumaric acid).

-

Protocol for 4-Coumarate-CoA Ligase (4CL) Activity Assay

This is a widely used spectrophotometric assay that measures the formation of the hydroxythis compound thioester.[12][16]

-

Principle: The formation of the CoA thioester bond results in a characteristic increase in absorbance at a specific wavelength (e.g., ~333 nm for p-coumaroyl-CoA).[24]

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5 or 8.0), 5 mM MgCl₂.[12]

-

Substrate Solution: 10 mM p-coumaric acid (or other hydroxycinnamic acids) in a suitable solvent.

-

Cofactors: 10 mM ATP, 5 mM Coenzyme A (CoA).

-

-

Procedure:

-

Enzyme Source: Use purified recombinant protein or a desalted crude plant extract.

-

Reaction Mixture: In a 1 mL quartz cuvette, prepare a reaction mixture containing:

-

Measurement: The reaction can be started by the addition of either CoA or the enzyme. Immediately place the cuvette in a spectrophotometer.

-

Data Acquisition: Monitor the increase in absorbance at the appropriate wavelength (e.g., 333 nm for p-coumaroyl-CoA, 346 nm for caffeoyl-CoA, 345 nm for feruloyl-CoA) over time.

-

Calculation: Determine the rate of reaction (ΔA/min) from the linear portion of the curve. Calculate enzyme activity using the molar extinction coefficient of the specific thioester product.

-

Regulation of the Pathway

The flux through the this compound pathway is tightly regulated at multiple levels, including gene transcription, post-translational modifications, and feedback inhibition, to meet the plant's metabolic demands for growth and defense.

-

Transcriptional Control: The genes encoding PAL, C4H, and 4CL are often co-regulated and are induced by various stimuli, including light, wounding, and pathogen attack.[8][25]

-

Metabolic Channeling: Evidence suggests that the enzymes of the phenylpropanoid pathway may form multi-enzyme complexes or "metabolons," often associated with the endoplasmic reticulum. This channeling can enhance catalytic efficiency and prevent the diffusion of reactive intermediates.

-

Feedback Inhibition: The activity of PAL, the gateway enzyme, can be inhibited by its downstream products, providing a mechanism for homeostatic control of the pathway.

-

Signaling Integration: The pathway is integrated with other cellular signaling networks. For instance, in rice, the small GTPase OsRac1 can directly bind to and activate this compound Reductase (CCR), linking defense signaling directly to lignin biosynthesis.[17]

Caption: OsRac1 signaling activates CCR for defense-related lignification.[17]

Conclusion

The this compound biosynthesis pathway represents a central hub in plant specialized metabolism. The core enzymes—PAL, C4H, and 4CL—are highly regulated and exhibit distinct biochemical properties that collectively control the metabolic flux into a multitude of essential downstream pathways. The data and protocols presented in this guide offer a foundational resource for researchers seeking to investigate this pathway, whether for fundamental biological discovery or for applied goals in metabolic engineering and drug development. A thorough understanding of the enzyme kinetics, substrate specificities, and regulatory networks is essential for rationally manipulating this pathway to enhance desirable traits in plants or to harness its biosynthetic power for industrial and pharmaceutical applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. curresweb.com [curresweb.com]

- 8. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 9. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Downregulation of Cinnamoyl-Coenzyme A Reductase in Poplar: Multiple-Level Phenotyping Reveals Effects on Cell Wall Polymer Metabolism and Structure(W) - ProQuest [proquest.com]

- 20. Simultaneous Down-Regulation of Dominant Cinnamoyl CoA Reductase and Cinnamyl Alcohol Dehydrogenase Dramatically Altered Lignin Content in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structural Studies of this compound Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Biochemical and Expression Analyses of the Rice this compound Reductase Gene Family [frontiersin.org]

- 24. benchchem.com [benchchem.com]

- 25. files01.core.ac.uk [files01.core.ac.uk]

The Central Role of Cinnamoyl-CoA in Lignin Biosynthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the function of Cinnamoyl-CoA esters in the biosynthesis of lignin (B12514952). It covers the core biochemical pathways, quantitative enzymatic data, and detailed experimental protocols relevant to the study of this critical metabolic juncture.

Introduction to Lignin and the Phenylpropanoid Pathway

Lignin is a complex aromatic polymer deposited in the secondary cell walls of vascular plants, providing structural rigidity, hydrophobicity, and defense against pathogens.[1] Its synthesis is a multi-step process originating from the amino acid phenylalanine via the general phenylpropanoid pathway. This pathway generates a variety of phenolic compounds, including the critical precursors for lignin: hydroxythis compound thioesters. The conversion of these thioesters into monolignols is the defining branch of lignin biosynthesis, and this compound Reductase (CCR) is the gatekeeper of this process.[2][3] CCR catalyzes the first committed and rate-limiting step in the monolignol-specific pathway, making it a primary control point for the overall flux of carbon into lignin.[2][4][5]

The Lignin Biosynthesis Pathway

The journey from phenylalanine to lignin monomers involves a series of enzymatic conversions. The initial phase, the general phenylpropanoid pathway, produces various hydroxythis compound esters. The subsequent lignin-specific branch converts these esters into monolignols, which are then transported to the cell wall for polymerization.

The enzyme this compound Reductase (CCR; EC 1.2.1.44) is pivotal, catalyzing the NADPH-dependent reduction of a hydroxythis compound ester to its corresponding hydroxycinnamaldehyde.[3] This is the first irreversible step dedicated to lignin formation.[6] Following the CCR-catalyzed reaction, cinnamyl alcohol dehydrogenase (CAD) performs a second reduction to produce the final monolignol alcohols.[1]

Caption: Overview of the lignin-specific biosynthetic pathway.

Quantitative Analysis of CCR Substrate Specificity

This compound Reductase is typically encoded by a small family of genes, and the resulting protein isoforms can exhibit distinct substrate preferences.[7][8] This specificity is a key determinant of the final composition of the lignin polymer, particularly the ratio of p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units. For instance, CCRs with a high affinity for feruloyl-CoA and sinapoyl-CoA contribute to G and S lignin, respectively, which is common in dicots.[2] The kinetic parameters below, compiled from studies on recombinant CCR proteins from various plant species, illustrate this diversity.

| Plant Species | CCR Isoform | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |

| Petunia x hybrida | Ph-CCR1 | Feruloyl-CoA | 12.3 ± 1.1 | 10.6 ± 0.3 | 0.86 | [9][10] |

| Sinapoyl-CoA | 8.1 ± 1.2 | 4.8 ± 0.2 | 0.59 | [9][10] | ||

| p-Coumaroyl-CoA | 17.5 ± 2.6 | 1.9 ± 0.1 | 0.11 | [9][10] | ||

| Oryza sativa (Rice) | OsCCR20 | Feruloyl-CoA | 15.71 ± 1.52 | 132.6 ± 3.4 | 8.44 | [4] |

| p-Coumaroyl-CoA | 24.08 ± 3.14 | 45.6 ± 2.1 | 1.89 | [4] | ||

| Sinapoyl-CoA | 23.34 ± 2.58 | 33.6 ± 1.5 | 1.44 | [4] | ||

| Oryza sativa (Rice) | OsCCR21 | Feruloyl-CoA | 2.70 ± 0.31 | 12.6 ± 0.3 | 4.67 | [4] |

| Sinapoyl-CoA | 10.20 ± 1.11 | 4.2 ± 0.1 | 0.41 | [4] | ||

| p-Coumaroyl-CoA | 16.36 ± 1.55 | 7.8 ± 0.2 | 0.48 | [4] | ||

| Triticum aestivum (Wheat) | Ta-CCR1 | Feruloyl-CoA | 6.5 ± 0.7 | 10.3 ± 0.2 | 1.58 | [11] |

| Sinapoyl-CoA | 4.2 ± 0.5 | 3.5 ± 0.1 | 0.83 | [11] | ||

| Caffeoyl-CoA | 2.5 ± 0.3 | 2.1 ± 0.1 | 0.84 | [11] | ||

| Medicago sativa (Alfalfa) | MsCCR1 | Sinapoyl-CoA | 18.06 ± 1.58 | 0.47 ± 0.01 | 0.026 | [12] |

| Feruloyl-CoA | 49.34 ± 3.25 | 0.54 ± 0.01 | 0.011 | [12] | ||

| p-Coumaroyl-CoA | 35.04 ± 2.16 | 0.32 ± 0.01 | 0.009 | [12] | ||

| Capsicum chinense (Pepper) | CcCCR2 | Feruloyl-CoA | 16.53 ± 1.21 | 13.54 ± 0.87 | 0.819 | [13] |

| Sinapoyl-CoA | 95.87 ± 5.34 | 1.57 ± 0.11 | 0.016 | [13] | ||

| p-Coumaroyl-CoA | 107.21 ± 8.56 | 10.19 ± 0.54 | 0.095 | [13] |

Experimental Protocols

Studying the function of this compound in lignin synthesis requires robust methods for enzyme production and activity measurement. The following sections provide detailed protocols for the expression and purification of recombinant CCR and its subsequent kinetic analysis.

Recombinant CCR Expression and Purification

This protocol describes the expression of His-tagged CCR in E. coli and its purification via immobilized metal affinity chromatography (IMAC).

A. Experimental Workflow Diagram

Caption: Workflow for recombinant CCR production and analysis.

B. Protocol Steps

-

Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a suitable expression vector (e.g., pET series) containing the CCR coding sequence with an N-terminal or C-terminal polyhistidine tag. Plate on selective LB agar (B569324) and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (220 rpm).

-

Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Cool the culture to 18-22°C. Add isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1.0 mM to induce protein expression. Continue to incubate for 16-20 hours at the lower temperature with shaking.[14][15]

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

-

Lysis: Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, and protease inhibitors). Lyse the cells using sonication on ice.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble recombinant protein.

-

Affinity Purification: Equilibrate a Ni-NTA affinity column with Lysis Buffer. Load the clarified supernatant onto the column.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged CCR protein with 5-10 column volumes of Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[9]

-

Verification and Storage: Verify the purity and size of the recombinant protein using SDS-PAGE. Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM DTT), concentrate, and store at -80°C.[9]

Spectrophotometric CCR Enzyme Activity Assay

This assay quantifies CCR activity by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at approximately 340 nm.

A. Principle

The reduction of the this compound ester by CCR is dependent on NADPH. The oxidation of NADPH to NADP⁺ leads to a decrease in light absorbance at 340 nm (the absorbance maximum for NADPH). The rate of this decrease is directly proportional to the enzyme's activity.

B. Reagents and Materials

-

Purified recombinant CCR protein

-

Assay Buffer: 100 mM Sodium/Potassium Phosphate buffer, pH 6.25[4]

-

NADPH stock solution (e.g., 10 mM in water)

-

This compound ester substrate stock solution (e.g., 1-10 mM of feruloyl-CoA, sinapoyl-CoA, etc. in water or a suitable buffer)

-

UV/Vis-spectrophotometer capable of kinetic measurements at 340 nm

-

Cuvettes (1 mL volume)

C. Protocol Steps

-

Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture. For a final volume of 500 µL, add the components in the following order:

-

Pre-incubation: Mix the contents of the cuvette by gentle inversion and pre-incubate at the desired reaction temperature (e.g., 30°C) for 3-5 minutes to ensure temperature equilibrium.[4]

-

Initiate Reaction: Start the reaction by adding a small volume (e.g., 5-10 µL) of purified CCR enzyme (e.g., 1-5 µg of protein) to the cuvette.[4] Mix immediately.

-

Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). Record data points at regular intervals (e.g., every 10 seconds).

-

Data Analysis:

-

Determine the initial linear rate of the reaction (ΔAbs/min) from the kinetic trace.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

-

Activity (µmol/min) = (ΔAbs/min * Reaction Volume) / (ε * Path Length)

-

To determine kinetic parameters (K_m and V_max), repeat the assay with varying substrate concentrations and fit the resulting initial rates to the Michaelis-Menten equation.

-

Conclusion

This compound esters stand at a crucial metabolic crossroads, serving as the direct precursors for the lignin-specific branch of the phenylpropanoid pathway. The enzyme this compound Reductase (CCR) acts as the committed step, converting these thioesters into cinnamaldehydes in an NADPH-dependent reaction. The substrate specificity of different CCR isoforms is a primary factor in determining the H, G, and S unit composition of the final lignin polymer. Understanding the function and kinetics of CCR is essential for efforts in plant biotechnology aimed at modifying lignin content and composition for applications ranging from improved forage digestibility to more efficient biofuel production.

References

- 1. Characterization, Expression Profiling, and Biochemical Analyses of the this compound Reductase Gene Family for Lignin Synthesis in Alfalfa Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound reductase - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Biochemical and Expression Analyses of the Rice this compound Reductase Gene Family [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural and Biochemical Characterization of this compound Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the this compound reductase (CCR) gene family in Populus tomentosa reveals the enzymatic active sites and evolution of CCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Structural Studies of this compound Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Preparation of this compound and analysis of the enzyme activity of recombinant CCR protein from Populus tomentosa | Semantic Scholar [semanticscholar.org]

The Cinnamoyl-CoA Reductase (CCR) Gene Family: A Technical Guide for Researchers and Drug Development Professionals

Core Introduction

The Cinnamoyl-CoA Reductase (CCR) gene family encodes a class of enzymes pivotal to the biosynthesis of monolignols, the primary building blocks of lignin (B12514952).[1] Lignin is a complex aromatic polymer essential for structural support in terrestrial plants and acts as a barrier against pathogens.[2][3] As the first committed step in the lignin-specific branch of the phenylpropanoid pathway, CCR catalyzes the NADPH-dependent reduction of this compound thioesters (e.g., feruloyl-CoA, p-coumaroyl-CoA, and sinapoyl-CoA) to their corresponding cinnamaldehydes.[4][5] This enzymatic reaction represents a critical control point for carbon flux into lignin production, making the CCR gene family a key target for research in plant biology, biofuel development, and potentially, as a novel target for antifungal agents.[6][7]

This technical guide provides an in-depth overview of the CCR gene family, including its biochemical properties, genetic regulation, and its role in plant development and defense. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and biotechnology.

I. Biochemical Properties and Quantitative Data

The CCR gene family is diverse across the plant kingdom, with different isoforms exhibiting varying substrate specificities and kinetic properties.[5][8] This diversity allows for fine-tuned regulation of lignin biosynthesis in different tissues and under various environmental conditions.

Kinetic Parameters of CCR Enzymes

The catalytic efficiency of CCR enzymes from various plant species has been characterized, revealing preferences for different this compound substrates. This substrate specificity plays a crucial role in determining the composition of lignin, which varies between plant species and even different cell types within a single plant. The following table summarizes the kinetic parameters for several CCR enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (nmol mg-1 s-1) | kcat (s-1) | kcat/Km (s-1 µM-1) | Reference |

| Petunia hybrida CCR1 (Ph-CCR1) | p-Coumaroyl-CoA | 208.6 ± 47.4 | 1235.7 ± 168.3 | 47.2 ± 6.4 | 0.23 | [4] |

| Feruloyl-CoA | 307.6 ± 9.0 | 5713.0 ± 66.8 | 218.2 ± 2.6 | 0.71 | [4] | |

| Sinapoyl-CoA | 270.3 ± 17.8 | 3384.7 ± 111.5 | 129.3 ± 4.3 | 0.48 | [4] | |

| Sorghum bicolor CCR1 (SbCCR1) | Feruloyl-CoA | 10.1 ± 1.1 | - | 1.1 ± 0.1 | 0.11 | [5] |

| p-Coumaroyl-CoA | 3.5 ± 0.5 | - | 0.012 ± 0.001 | 0.003 | [5] | |

| Caffeoyl-CoA | 2.1 ± 0.3 | - | 0.002 ± 0.0002 | 0.001 | [5] | |

| Arabidopsis thaliana CCR1 (AtCCR1) | Feruloyl-CoA | 5.0 ± 0.5 | - | - | - | [9] |

| Sinapoyl-CoA | 8.0 ± 1.0 | - | - | - | [9] | |

| p-Coumaroyl-CoA | 15.0 ± 2.0 | - | - | - | [9] | |

| Medicago sativa CCR1 (MsCCR1) | Sinapoyl-CoA | 1.9 ± 0.2 | - | 1.3 ± 0.1 | 0.68 | [8] |

| Feruloyl-CoA | 4.1 ± 0.5 | - | 1.2 ± 0.1 | 0.29 | [8] | |

| p-Coumaroyl-CoA | 5.2 ± 0.6 | - | 1.4 ± 0.1 | 0.27 | [8] |

Physicochemical Properties of CCR Proteins

The physicochemical properties of CCR proteins are relatively conserved across different plant species. The following table provides a summary of these properties for CCRs from Triticum aestivum (wheat).

| Property | Range | Average |

| Molecular Weight (kDa) | 24.96 - 46.68 | 36.98 |

| Isoelectric Point (pI) | 4.95 - 9.38 | - |

| Grand Average of Hydropathicity (GRAVY) | -0.346 - 0.123 | - |

II. Gene Structure and Regulation

The expression of CCR genes is tightly regulated at the transcriptional level, responding to developmental cues and environmental stimuli. This regulation is crucial for orchestrating lignin deposition in specific cell types and at specific times.

Gene Structure

CCR genes in plants typically consist of multiple exons and introns, with conserved domain structures. The number of exons can vary between different CCR genes within the same species. For instance, in rice, the number of exons in OsCCR genes ranges from one to six.

Transcriptional Regulation

The promoters of CCR genes contain various cis-acting regulatory elements that are recognized by transcription factors, enabling a coordinated response to developmental and environmental signals. Key transcription factors known to regulate CCR expression include members of the MYB and NAC families.[10][11] For example, in Arabidopsis thaliana, the transcription factors MYB58 and MYB63 have been shown to upregulate the expression of CCR genes.[10]

III. Biological Function

The primary function of the CCR gene family is its role in lignin biosynthesis. However, emerging evidence points to its involvement in a broader range of biological processes, including plant defense.

Lignin Biosynthesis

CCR catalyzes the first committed step in the synthesis of monolignols, which are the monomeric units of the lignin polymer. The lignin biosynthesis pathway is a complex network of enzymatic reactions that convert phenylalanine into p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units.

Figure 1: Simplified Lignin Biosynthesis Pathway Highlighting the Role of CCR.

Plant Defense

Beyond its role in developmental lignification, CCR is also involved in plant defense responses.[7] Upon pathogen attack, some CCR genes are rapidly induced, leading to the production of lignin and other phenolic compounds that reinforce the cell wall and exhibit antimicrobial properties.[12] In rice, the small GTPase OsRac1 has been shown to activate OsCCR1, linking defense signaling to lignin biosynthesis.[7]

Figure 2: OsRac1-Mediated Activation of CCR in Plant Defense.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to study the CCR gene family.

Quantitative Real-Time PCR (qRT-PCR) for CCR Gene Expression Analysis

This protocol outlines the steps for quantifying the expression levels of CCR genes in plant tissues.

1. RNA Extraction and Quality Control:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a suitable method (e.g., Trizol reagent or a commercial plant RNA extraction kit).

-

Assess RNA quality and integrity using a spectrophotometer (A260/280 and A260/230 ratios) and agarose (B213101) gel electrophoresis or a bioanalyzer.

2. DNase Treatment and cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[13]

3. qRT-PCR Reaction:

-

Prepare the qRT-PCR reaction mixture containing cDNA template, gene-specific primers for the target CCR gene and a reference gene (e.g., actin or ubiquitin), and a SYBR Green or probe-based master mix.

-

Perform the qRT-PCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).[13]

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression of the CCR gene using the ΔΔCt method.[14]

Figure 3: Experimental Workflow for qRT-PCR Analysis of CCR Gene Expression.

This compound Reductase (CCR) Enzyme Activity Assay

This protocol describes a spectrophotometric assay to measure the enzymatic activity of CCR.[7][15]

1. Protein Extraction:

-

Homogenize plant tissue in an ice-cold extraction buffer.

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude protein extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 6.25), NADPH, and the this compound substrate (e.g., feruloyl-CoA).

-

Initiate the reaction by adding the protein extract to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH) or the increase in absorbance at a wavelength specific to the cinnamaldehyde (B126680) product using a spectrophotometer.

3. Calculation of Enzyme Activity:

-

Calculate the rate of change in absorbance over time.

-

Use the molar extinction coefficient of NADPH to convert the rate of absorbance change to the rate of substrate conversion.

-

Express the enzyme activity as units per milligram of protein (e.g., nmol min-1 mg-1 protein).

Subcellular Localization of CCR using GFP Fusion Proteins

This protocol details the use of Green Fluorescent Protein (GFP) fusions to determine the subcellular localization of CCR proteins.

1. Plasmid Construction:

-

Amplify the coding sequence of the CCR gene of interest by PCR.

-

Clone the CCR coding sequence into a plant expression vector containing a GFP tag at either the N- or C-terminus, under the control of a suitable promoter (e.g., CaMV 35S).

2. Plant Transformation:

-

Introduce the CCR-GFP fusion construct into plant cells. This can be achieved through various methods, including Agrobacterium-mediated transformation of whole plants or transient expression in protoplasts or leaf epidermal cells.[16][17]

3. Confocal Microscopy:

-

Observe the transformed plant cells under a confocal laser scanning microscope.

-

Excite the GFP with a laser of the appropriate wavelength (e.g., 488 nm) and detect the emitted fluorescence.

-

Co-localize the GFP signal with known subcellular markers (e.g., nucleus, chloroplasts, endoplasmic reticulum) to determine the precise location of the CCR protein.

V. Relevance to Drug Development

While the primary focus of CCR research has been in plant science, its central role in a fundamental biological pathway presents potential avenues for drug development, particularly in the context of agriculture and biotechnology.

CCR Inhibitors for Biofuel Production

Lignin is a major impediment to the efficient conversion of plant biomass into biofuels, as it physically blocks access to cellulose (B213188) and hemicellulose. The development of specific CCR inhibitors could be a valuable tool to reduce lignin content in bioenergy crops, thereby improving the efficiency of cellulosic ethanol (B145695) production.

CCR as a Potential Antifungal Target

Lignin and related phenolic compounds produced via the phenylpropanoid pathway are crucial for plant defense against fungal pathogens.[18] While CCR itself is a plant enzyme, understanding its role in producing antifungal compounds could inform strategies to enhance plant resistance. Furthermore, exploring whether homologous pathways exist in fungi and if they are essential for their viability could open up new avenues for the development of novel antifungal agents.

VI. Conclusion

The this compound Reductase gene family is a critical component of plant metabolism, with a well-established role in lignin biosynthesis and an emerging role in plant defense. The diversity within this gene family and the complex regulation of its expression underscore its importance in plant growth, development, and adaptation. For researchers and drug development professionals, the CCR gene family offers a wealth of opportunities, from engineering crops with improved biomass characteristics to potentially identifying novel targets for agricultural and therapeutic applications. This technical guide provides a solid foundation for further exploration of this fascinating and important gene family.

References

- 1. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural Studies of this compound Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Biochemical Characterization of this compound Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Structural and Biochemical Characterization of this compound Reductase" by Steven A. Sattler, Alexander M. Walker et al. [digitalcommons.unl.edu]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound reductase - Wikipedia [en.wikipedia.org]

- 11. NAC-MYB-based transcriptional regulation of secondary cell wall biosynthesis in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. elearning.unite.it [elearning.unite.it]

- 14. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. Protocol to determine the subcellular localization of protein interactions in murine keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Investigation into the use of C- and N-terminal GFP fusion proteins for subcellular localization studies using reverse transfection microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Cinnamic Acid to Cinnamoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of cinnamic acid to cinnamoyl-CoA, a critical reaction in the biosynthesis of numerous valuable plant secondary metabolites. This document details the key enzymes involved, their kinetic properties, relevant metabolic pathways, and detailed experimental protocols for the measurement of enzyme activity and quantification of the resulting thioester.

Introduction

The activation of cinnamic acid to its coenzyme A (CoA) thioester, this compound, is a pivotal step in the phenylpropanoid pathway.[1][2][3] This metabolic route is responsible for the synthesis of a vast array of natural products, including flavonoids, lignins, stilbenes, and benzoates, many of which possess significant pharmacological activities.[4][5][6] The enzyme primarily responsible for this conversion is 4-coumarate-CoA ligase (4CL), although other cinnamate-CoA ligases (CNLs) have also been identified.[5][7][8] Understanding and manipulating this enzymatic step is of great interest for metabolic engineering, drug discovery, and the biotechnological production of high-value plant-derived compounds.

The Core Enzymatic Reaction

The conversion of cinnamic acid to this compound is an ATP-dependent two-step reaction catalyzed by 4CL (EC 6.2.1.12) and other related acyl-CoA synthetases.[7][9][10]

The overall reaction is as follows:

Cinnamic acid + ATP + CoA ⇌ this compound + AMP + Diphosphate

The reaction proceeds via an enzyme-bound acyl-adenylate intermediate.[9] First, the carboxyl group of cinnamic acid is activated by ATP to form cinnamoyl-adenylate and pyrophosphate. Subsequently, the cinnamoyl group is transferred to the thiol group of coenzyme A, releasing AMP and forming the final product, this compound.[9]

Key Enzymes and Their Kinetic Properties

While 4-coumarate-CoA ligase (4CL) is the most well-characterized enzyme catalyzing the formation of this compound, its primary substrates are typically hydroxycinnamic acids like 4-coumaric acid, caffeic acid, and ferulic acid.[2][6][7] However, many 4CL isoforms also exhibit activity towards cinnamic acid, albeit often with lower efficiency.[7][11] Cinnamate-CoA ligase (CNL) shows a higher preference for cinnamic acid as a substrate.[5][12]

The kinetic parameters of these enzymes are crucial for understanding their substrate specificity and catalytic efficiency. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), which indicates the enzyme's affinity for the substrate.

| Enzyme Source | Substrate | Km (µM) | Vmax (nkat/mg protein) | Catalytic Efficiency (kcat/Km) |

| Populus trichocarpa x P. deltoides (recombinant 4CL-9) | Cinnamic acid | ~800 | - | 40-fold lower than for 4-coumaric acid |

| Marchantia paleacea (recombinant Mp4CL1) | Cinnamic acid | 115.10 | - | - |

| Hypericum calycinum (CNL) | Cinnamic acid | - | - | 30-fold greater than for 4-coumaric acid |

Note: '-' indicates data not available in the cited sources. Catalytic efficiency is a measure of how efficiently an enzyme converts a substrate into a product.

Metabolic Significance and Signaling Pathways

The formation of this compound is a critical branch point in the phenylpropanoid pathway.[2][9] Cinnamic acid itself is derived from the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL).[1][4] Once formed, this compound can be channeled into various downstream pathways, leading to the biosynthesis of a diverse array of secondary metabolites.[3]

For instance, this compound is a precursor for the synthesis of certain flavonoids and stilbenes.[7] It is also the entry point for the biosynthesis of benzoate-derived compounds, such as xanthone (B1684191) phytoalexins in Hypericum calycinum.[12] Furthermore, the reduction of this compound by this compound reductase (CCR) leads to the formation of cinnamaldehyde, a key step in the biosynthesis of monolignols, the building blocks of lignin (B12514952).[13][14]

// Nodes L_Phenylalanine [label="L-Phenylalanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cinnamic_Acid [label="Cinnamic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cinnamoyl_CoA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Flavonoids_Stilbenes [label="Flavonoids, Stilbenes", fillcolor="#FBBC05", fontcolor="#202124"]; Benzoates [label="Benzoates", fillcolor="#FBBC05", fontcolor="#202124"]; Cinnamaldehyde [label="Cinnamaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lignin [label="Lignin", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges L_Phenylalanine -> Cinnamic_Acid [label="PAL"]; Cinnamic_Acid -> Cinnamoyl_CoA [label="4CL / CNL\n+ ATP, CoA"]; Cinnamoyl_CoA -> Flavonoids_Stilbenes; Cinnamoyl_CoA -> Benzoates; Cinnamoyl_CoA -> Cinnamaldehyde [label="CCR"]; Cinnamaldehyde -> Lignin; }

Caption: General workflow for the 4CL activity assay.

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Principle: Biological samples are extracted to isolate acyl-CoAs. This compound is then separated from other molecules by reverse-phase HPLC and subsequently detected and quantified by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

[15][16]Materials and Reagents:

-

Extraction Solution: Acidic solution to precipitate proteins and stabilize acyl-CoAs (e.g., 10% trichloroacetic acid).

-

Internal Standard: A stable isotope-labeled version of this compound (if available) or a structurally similar acyl-CoA that is not present in the sample.

-

HPLC System: With a C18 reverse-phase column.

-

Mobile Phases:

-

Mobile Phase A: e.g., 25 mM ammonium (B1175870) formate (B1220265) in water with a small percentage of acetonitrile. [16] * Mobile Phase B: e.g., Acetonitrile with a small percentage of water and ammonium formate. *[16] Tandem Mass Spectrometer: Capable of MRM analysis.

-

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize frozen tissue or cell pellets in the ice-cold extraction solution containing the internal standard.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the acyl-CoAs.

-

The supernatant may require further solid-phase extraction (SPE) for cleanup and concentration.

-

-

HPLC-MS/MS Analysis:

-

Inject the extracted sample onto the HPLC system.

-

Separate the analytes using a suitable gradient of Mobile Phases A and B.

-

The eluent from the HPLC is directed to the mass spectrometer.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for this compound and the internal standard in MRM mode.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the MRM transitions of this compound and the internal standard.

-

Calculate the ratio of the peak area of this compound to that of the internal standard.

-

Generate a standard curve using known concentrations of this compound and the internal standard.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.

-

The enzymatic conversion of cinnamic acid to this compound represents a key control point in the biosynthesis of a multitude of valuable natural products. A thorough understanding of the enzymes involved, their kinetics, and the broader metabolic context is essential for researchers in plant biochemistry, metabolic engineering, and drug development. The detailed protocols provided in this guide offer a solid foundation for the reliable measurement of enzyme activity and the quantification of its product, enabling further research and application in these fields.

References

- 1. What is the mechanism of Cinametic Acid? [synapse.patsnap.com]

- 2. pnas.org [pnas.org]

- 3. This compound|High-Purity Research Chemical [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cinnamate-CoA ligase is involved in biosynthesis of benzoate-derived biphenyl phytoalexin in Malus × domestica 'Golden Delicious' cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]

- 12. Cinnamate:CoA Ligase Initiates the Biosynthesis of a Benzoate-Derived Xanthone Phytoalexin in Hypericum calycinum Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural and Biochemical Characterization of this compound Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. benchchem.com [benchchem.com]

The Crucial Role of Cinnamoyl-CoA in Monolignol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin (B12514952), a complex aromatic polymer, is a major component of plant secondary cell walls, providing structural integrity and defense against pathogens. The biosynthesis of its monomeric precursors, the monolignols, is a tightly regulated process central to plant development and a key target for biotechnological applications, including biofuel production and the development of novel therapeutics. This technical guide provides an in-depth exploration of the conversion of cinnamoyl-CoA derivatives into monolignols, a critical control point in the lignin biosynthetic pathway. We will delve into the key enzymes, their kinetics, and the experimental protocols used to investigate this pathway, presenting quantitative data in accessible formats and visualizing complex processes with detailed diagrams.

Introduction

The biosynthesis of monolignols, primarily p-coumaryl, coniferyl, and sinapyl alcohols, originates from the phenylpropanoid pathway. A pivotal stage in this pathway is the reduction of hydroxythis compound thioesters to their corresponding aldehydes and subsequent alcohols. This two-step reduction is catalyzed by the sequential action of this compound Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD).[1][2] The regulation of these enzymes is a key determinant of the overall carbon flux into lignin and the final composition of the polymer.[3][4] Understanding the intricacies of this process is paramount for manipulating lignin content and composition for various industrial and pharmaceutical purposes.

The Biosynthetic Pathway: From this compound to Monolignols

The conversion of various hydroxycinnamoyl-CoAs (p-coumaroyl-CoA, feruloyl-CoA, and sinapoyl-CoA) to their respective monolignols is a conserved process in vascular plants.[5] This section details the core enzymatic reactions and the key players involved.

This compound Reductase (CCR)

This compound Reductase (EC 1.2.1.44) catalyzes the first committed step in the monolignol-specific branch of the phenylpropanoid pathway.[6][7] It is an NADPH-dependent enzyme that reduces the thioester linkage of this compound derivatives to form the corresponding cinnamaldehydes.[8]

Reaction: Hydroxythis compound + NADPH + H⁺ → Hydroxycinnamaldehyde + NADP⁺ + CoASH

Multiple isoforms of CCR exist in plants, often exhibiting different substrate specificities and expression patterns, suggesting distinct roles in developmental lignification and defense responses.[3][9]

Cinnamyl Alcohol Dehydrogenase (CAD)

Cinnamyl Alcohol Dehydrogenase (EC 1.1.1.195) catalyzes the final reduction step in monolignol biosynthesis.[10] Also utilizing NADPH as a cofactor, CAD reduces the newly formed cinnamaldehydes to their corresponding cinnamyl alcohols (monolignols).[1][11]

Reaction: Hydroxycinnamaldehyde + NADPH + H⁺ ⇌ Hydroxycinnamyl alcohol + NADP⁺

Similar to CCR, CAD is encoded by a multigene family, with different isoforms displaying varying substrate preferences and contributing to the precise regulation of monolignol composition in different tissues and under different conditions.[12][13]

Quantitative Data on Enzyme Kinetics and Lignin Composition

The efficiency and substrate preference of CCR and CAD isoforms are critical in determining the flux through the monolignol pathway and the resulting lignin composition. This section presents a summary of key quantitative data.

Kinetic Parameters of this compound Reductase (CCR)

The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are fundamental parameters for understanding enzyme function. Below is a compilation of kinetic data for CCR from various plant species.

| Plant Species | Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| Medicago truncatula | MtCCR1 | Feruloyl-CoA | 11.2 ± 1.1 | 25.3 ± 0.7 | 2.26 | [3] |

| p-Coumaroyl-CoA | 15.6 ± 1.9 | 10.1 ± 0.4 | 0.65 | [3] | ||

| Sinapoyl-CoA | 12.3 ± 1.4 | 12.9 ± 0.5 | 1.05 | [3] | ||

| Petunia hybrida | PhCCR1 | Feruloyl-CoA | 4.3 ± 0.4 | 33.8 ± 0.9 | 7.86 | [5] |

| p-Coumaroyl-CoA | 6.7 ± 0.9 | 1.8 ± 0.1 | 0.27 | [5] | ||

| Sinapoyl-CoA | 2.0 ± 0.3 | 11.1 ± 0.4 | 5.55 | [5] | ||

| Oryza sativa | OsCCR19 | Feruloyl-CoA | 26.85 ± 2.13 | 0.19 ± 0.01 | 0.007 | [14] |

| p-Coumaroyl-CoA | 36.66 ± 3.45 | 0.37 ± 0.02 | 0.010 | [14] | ||

| Sinapoyl-CoA | 62.54 ± 5.87 | 0.58 ± 0.03 | 0.009 | [14] | ||

| Sorghum bicolor | SbCCR1 | Feruloyl-CoA | 10.7 ± 1.2 | 1.83 ± 0.05 | 0.17 | [9] |

| p-Coumaroyl-CoA | 4.8 ± 0.7 | 0.02 ± 0.00 | 0.004 | [9] | ||

| Morus alba | MaCCR1 | Feruloyl-CoA | 14.12 ± 1.21 | - | 0.18 ± 0.01 | [4] |

| Sinapoyl-CoA | 21.34 ± 2.13 | - | 0.06 ± 0.01 | [4] |

Kinetic Parameters of Cinnamyl Alcohol Dehydrogenase (CAD)

The kinetic properties of CAD enzymes determine their efficiency in converting cinnamaldehydes to monolignols.

| Plant Species | Enzyme | Substrate | Km (µM) | Vmax (pkat/µg protein) | Reference |

| Arabidopsis thaliana | AtCAD5 | Coniferaldehyde | 56.0 ± 4.0 | 25,600 ± 600 | |

| Sinapaldehyde | 19.0 ± 2.0 | 20,200 ± 600 | |||

| p-Coumaraldehyde | 14.0 ± 1.0 | 12,000 ± 300 | |||

| Gossypium hirsutum | GhCAD35 | Coniferaldehyde | 45.3 ± 3.8 | - | [12] |

| Sinapaldehyde | 28.7 ± 2.5 | - | [12] | ||

| p-Coumaraldehyde | 35.1 ± 3.1 | - | [12] |

Impact of CCR and CAD Mutations on Lignin Composition

Genetic modification of CCR and CAD genes has profound effects on both the quantity and quality of lignin.

| Plant Species | Genotype | Lignin Content (% of Wild Type) | S/G Ratio | Reference |

| Arabidopsis thaliana | cad-c cad-d double mutant | 60% | 0.08 (WT=0.38) | [15] |

| Medicago truncatula | ccr1 mutant | 50% | Reduced | [3] |

| Oryza sativa | cad2 mutant | ~70-80% | Significantly increased | [16][17] |

| Pinus taeda | cad-n1 mutant | Decreased | Not applicable (Gymnosperm) | [18] |

| Morus alba | MaCCR1 & MaCAD3/4 downregulated | Significantly reduced | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound to monolignol pathway.

Spectrophotometric Enzyme Assay for this compound Reductase (CCR)

This protocol measures CCR activity by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

-

Purified recombinant CCR enzyme

-

Hydroxythis compound substrates (e.g., feruloyl-CoA, p-coumaroyl-CoA, sinapoyl-CoA) stock solutions

-

NADPH stock solution

-

Reaction Buffer: 100 mM Sodium/Potassium Phosphate, pH 6.25

-

Spectrophotometer and UV-transparent cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer and a fixed concentration of NADPH (e.g., 100-200 µM).

-

Add varying concentrations of the this compound substrate to the reaction mixture.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of purified CCR enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

-

Determine Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation.

Spectrophotometric Enzyme Assay for Cinnamyl Alcohol Dehydrogenase (CAD)

This assay measures the activity of CAD by monitoring the oxidation of NADPH to NADP⁺ at 340 nm.[1]

Materials:

-

Purified recombinant CAD enzyme

-

Cinnamaldehyde (B126680) substrates (e.g., coniferaldehyde, sinapaldehyde, p-coumaraldehyde) stock solutions

-

NADPH stock solution

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.5

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette with the reaction buffer and a fixed concentration of NADPH (e.g., 100-200 µM).

-

Add varying concentrations of the cinnamaldehyde substrate.

-

Incubate the mixture at a constant temperature (e.g., 25-30°C).

-

Start the reaction by adding the purified CAD enzyme.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate initial reaction velocities from the linear portion of the data.

-

Analyze the data using Michaelis-Menten kinetics to determine Km and Vmax.

Quantification of Monolignols and Precursors by HPLC

This protocol outlines a general method for the extraction and quantification of monolignols and their precursors from plant tissue.

Materials:

-

Plant tissue (e.g., stems, roots)

-

Extraction Solvent: 80% methanol

-

Liquid nitrogen

-

Centrifuge

-

HPLC system with a C18 column and a UV or photodiode array (PDA) detector

-

Authentic standards for monolignols and precursors

Procedure:

-

Harvest and immediately freeze plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract the powder with a known volume of cold 80% methanol, vortexing thoroughly.

-

Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm filter.

-

Inject a known volume of the filtered extract onto the HPLC system.

-

Separate the compounds using a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Detect the compounds at their respective maximum absorbance wavelengths (e.g., ~280 nm for monolignols).

-

Quantify the compounds by comparing their peak areas to a standard curve generated with authentic standards.

Gene Expression Analysis by qRT-PCR

This protocol details the steps for quantifying the transcript levels of CCR, CAD, and other relevant genes.

Materials:

-

Plant tissue

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

Gene-specific primers for target and reference genes

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol, followed by DNase I treatment to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from a known amount of total RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and the diluted cDNA template.

-

qPCR Program: Run the qPCR reaction in a real-time PCR instrument with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min). Include a melting curve analysis at the end to verify product specificity.

-

Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of one or more stable reference genes.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. Structural Studies of this compound Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. scielo.br [scielo.br]

- 8. Structural and Biochemical Characterization of this compound Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) [frontiersin.org]

- 10. A Genomewide Analysis of the Cinnamyl Alcohol Dehydrogenase Family in Sorghum [Sorghum bicolor (L.) Moench] Identifies SbCAD2 as the Brown midrib6 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Biochemical and Expression Analyses of the Rice this compound Reductase Gene Family [frontiersin.org]

- 12. CINNAMYL ALCOHOL DEHYDROGENASE-C and -D Are the Primary Genes Involved in Lignin Biosynthesis in the Floral Stem of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lignocellulose molecular assembly and deconstruction properties of lignin-altered rice mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ars.usda.gov [ars.usda.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Enzyme-Enzyme Interactions in Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A 13C isotope labeling method for the measurement of lignin metabolic flux in Arabidopsis stems - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylpropanoid Pathway: A Technical Guide to its Intermediates and the Central Role of Cinnamoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, responsible for the biosynthesis of a vast and diverse array of phenolic compounds. These molecules are integral to plant survival, contributing to structural integrity, defense against pathogens, UV protection, and signaling. At a critical metabolic juncture lies cinnamoyl-CoA, a thioester that serves as a key intermediate, directing carbon flux towards the synthesis of lignin (B12514952), flavonoids, and other significant downstream products. A comprehensive understanding of the enzymatic steps leading to and from this compound, along with robust methods for quantifying pathway intermediates and enzyme activities, is paramount for researchers aiming to manipulate this pathway for applications in agriculture, human health, and biotechnology. This technical guide provides an in-depth exploration of the core phenylpropanoid pathway, focusing on its intermediates and the pivotal role of this compound. It details key experimental protocols, presents quantitative data on metabolite concentrations and enzyme kinetics, and offers visual representations of the pathway and associated experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to the Phenylpropanoid Pathway

The phenylpropanoid pathway commences with the aromatic amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.[1][[“]] This initial step represents a major commitment of carbon from primary metabolism to a wide range of secondary metabolic routes.[3][4] Following this, a series of hydroxylation and ligation reactions, catalyzed by cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) respectively, produce p-coumaroyl-CoA.[3][5] This activated thioester is a critical branch-point intermediate.[6] From p-coumaroyl-CoA, the pathway can diverge into flavonoid biosynthesis or proceed through further modifications to yield other hydroxythis compound esters, such as caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA.[5][7][8] These molecules, collectively referred to as cinnamoyl-CoAs, are central to the biosynthesis of a multitude of phenolic compounds.

This compound esters are the substrates for This compound reductase (CCR) , the first committed enzyme in the monolignol-specific branch of the phenylpropanoid pathway leading to lignin biosynthesis.[9][10] CCR catalyzes the reduction of cinnamoyl-CoAs to their corresponding aldehydes, which are further reduced to monolignols.[10][11] The regulation of flux through this pathway is complex, involving transcriptional, post-transcriptional, and post-translational controls of the key enzymes.[4] Understanding the kinetics and regulation of these enzymes, as well as the steady-state concentrations of the intermediates, is crucial for metabolic engineering efforts aimed at modifying lignin content for improved biofuel production or altering the production of bioactive flavonoids for pharmaceutical applications.

Quantitative Data on Phenylpropanoid Pathway Intermediates and Enzyme Kinetics

The following tables summarize quantitative data on the concentrations of key phenylpropanoid pathway intermediates in Arabidopsis thaliana and the kinetic parameters of the core enzymes involved in the synthesis of this compound.

Table 1: Concentrations of Phenylpropanoid Pathway Intermediates in Arabidopsis thaliana Stems

| Metabolite | Concentration (pmol/g FW) | Reference |

| Phenylalanine | 185,000 ± 25,000 | [12] |

| Cinnamic Acid | 1,200 ± 200 | [12] |

| p-Coumaric Acid | 3,500 ± 500 | [12] |

| Caffeic Acid | 1,800 ± 300 | [12] |

| Ferulic Acid | 4,500 ± 600 | [12] |

| Sinapic Acid | 1,500 ± 200 | [12] |

| p-Coumaroyl-CoA | Not Detected | [12] |

| Caffeoyl-CoA | Not Detected | [12] |

| Feruloyl-CoA | Not Detected | [12] |

| p-Coumaraldehyde | 250 ± 50 | [12] |

| Coniferaldehyde | 800 ± 100 | [12] |

| Sinapaldehyde | 400 ± 70 | [12] |

| p-Coumaryl Alcohol | 1,200 ± 200 | [12] |

| Coniferyl Alcohol | 3,500 ± 500 | [12] |

| Sinapyl Alcohol | 2,000 ± 300 | [12] |

Data is presented as mean ± standard deviation. FW denotes fresh weight. The non-detection of CoA esters is likely due to their low steady-state concentrations.

Table 2: Kinetic Parameters of Key Phenylpropanoid Pathway Enzymes

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax | kcat (s-1) | Reference |

| PAL | Petroselinum crispum | L-Phenylalanine | 260 | - | - | [13] |

| PAL | Arabidopsis thaliana | L-Phenylalanine | 33 - 130 | - | 0.4 - 2.5 | [14] |

| C4H | Petroselinum crispum | Cinnamic Acid | 1.7 | - | - | [1] |

| 4CL | Populus tremuloides | p-Coumaric Acid | 17 | - | - | [11] |

| 4CL | Populus tremuloides | Caffeic Acid | 27 | - | - | [11] |

| 4CL | Populus tremuloides | Ferulic Acid | 48 | - | - | [11] |

| CCR | Eucalyptus gunnii | Feruloyl-CoA | 8 | - | - | [9] |

| CCR | Eucalyptus gunnii | p-Coumaroyl-CoA | 12 | - | - | [9] |

| CCR | Eucalyptus gunnii | Caffeoyl-CoA | 15 | - | - | [9] |

| CCR | Eucalyptus gunnii | Sinapoyl-CoA | 25 | - | - | [9] |

Km (Michaelis constant) is a measure of the substrate concentration at which the enzyme operates at half of its maximal velocity. Vmax (maximal velocity) and kcat (turnover number) values are often reported in varying units and conditions, hence direct comparisons should be made with caution.

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the phenylpropanoid pathway and for the extraction and quantification of pathway intermediates.

Enzyme Assays

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.[15]

-

Principle: PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance maximum at 290 nm. The rate of increase in absorbance at this wavelength is directly proportional to PAL activity.[15]

-

Materials and Reagents:

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 2 mM EDTA, and 5% (w/v) polyvinylpyrrolidone (B124986) (PVP).

-

Assay Buffer: 100 mM Tris-HCl (pH 8.8).

-

Substrate Solution: 50 mM L-phenylalanine in Assay Buffer.

-

Stopping Solution: 6 M HCl.

-

-

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in ice-cold Extraction Buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

-

Assay: In a microcentrifuge tube, mix 400 µL of Assay Buffer and 100 µL of Substrate Solution. Pre-incubate at 40°C for 5 minutes.

-

Start the reaction by adding 100 µL of the crude enzyme extract.

-

Incubate at 40°C for 60 minutes.

-

Stop the reaction by adding 100 µL of 6 M HCl.

-

Measure the absorbance of the solution at 290 nm against a blank containing all components except the enzyme extract (add stopping solution before the enzyme extract).

-

-

Calculation: PAL activity can be calculated using the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M-1 cm-1).

This assay typically involves the use of radiolabeled substrate due to the difficulty of spectrophotometrically distinguishing the substrate and product.[1]

-

Principle: C4H catalyzes the hydroxylation of [14C]-cinnamic acid to [14C]-p-coumaric acid. The product is separated from the substrate by thin-layer chromatography (TLC) and quantified by scintillation counting.[1]

-

Materials and Reagents:

-

Microsome Isolation Buffer: 100 mM potassium phosphate (B84403) (pH 7.5), 10% (v/v) glycerol, 2 mM EDTA, 10 mM β-mercaptoethanol.

-

Assay Buffer: 50 mM potassium phosphate (pH 7.5).

-

[14C]-Cinnamic Acid (specific activity ~50 mCi/mmol).

-

NADPH.

-

TLC plates (silica gel).

-

Scintillation cocktail.

-

-

Procedure:

-

Microsome Isolation: Homogenize plant tissue in ice-cold Microsome Isolation Buffer. Perform differential centrifugation to isolate the microsomal fraction.

-

Assay: In a final volume of 200 µL, combine 100 µL of microsomal preparation, 50 µL of Assay Buffer, 1 mM NADPH, and 10 µM [14C]-cinnamic acid.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 6 M HCl.

-

Extract the phenolics with ethyl acetate.

-

Spot the concentrated extract onto a TLC plate and develop the chromatogram.

-

Visualize the spots under UV light, scrape the corresponding silica, and quantify the radioactivity by liquid scintillation counting.

-

This spectrophotometric assay monitors the formation of the thioester bond.[16]

-

Principle: 4CL catalyzes the formation of p-coumaroyl-CoA from p-coumaric acid and Coenzyme A in the presence of ATP and Mg2+. The product, p-coumaroyl-CoA, has a strong absorbance at 333 nm.[16]

-

Materials and Reagents:

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 10 mM β-mercaptoethanol.

-

Assay Buffer: 200 mM Tris-HCl (pH 7.5), 2.5 mM MgCl2, 5 mM ATP.

-

Substrate Solution: 1 mM p-coumaric acid in 50% (v/v) ethanol.

-

Coenzyme A Solution: 10 mM Coenzyme A in water.

-

-

Procedure:

-

Enzyme Extraction: Prepare a crude enzyme extract as described for the PAL assay.

-

Assay: In a quartz cuvette, mix 850 µL of Assay Buffer, 50 µL of crude enzyme extract, and 50 µL of Substrate Solution.

-

Start the reaction by adding 50 µL of Coenzyme A Solution.

-

Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes.

-

-

Calculation: The rate of reaction can be calculated using the molar extinction coefficient of p-coumaroyl-CoA (ε = 21,000 M-1 cm-1).

This spectrophotometric assay measures the consumption of NADPH.[17]

-

Principle: CCR catalyzes the NADPH-dependent reduction of a this compound ester to the corresponding cinnamaldehyde. The reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.[17]

-

Materials and Reagents:

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 10 mM β-mercaptoethanol.